molecular formula C21H17N3O4S2 B15096152 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B15096152
M. Wt: 439.5 g/mol
InChI Key: VXWWXUJYKNMVQC-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative characterized by a fused furan-hydroxymethylidene group at position 4, a 4-methylphenyl substituent at position 5, and a 1,3,4-thiadiazole ring bearing a prop-2-en-1-ylsulfanyl moiety at position 1.

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H17N3O4S2/c1-3-11-29-21-23-22-20(30-21)24-16(13-8-6-12(2)7-9-13)15(18(26)19(24)27)17(25)14-5-4-10-28-14/h3-10,16,26H,1,11H2,2H3

InChI Key

VXWWXUJYKNMVQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC=C)O)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,3-dione core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine-2,3-dione Family

A closely related compound, (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione , shares the pyrrolidine-2,3-dione scaffold but differs in substituents:

  • Position 4 : A dihydrobenzofuran-hydroxymethylidene group replaces the furan-hydroxymethylidene group.
  • Position 5 : A 3,4,5-trimethoxyphenyl group replaces the 4-methylphenyl group.
  • Position 1 : A 5-methyl-1,3,4-thiadiazole replaces the prop-2-en-1-ylsulfanyl-substituted thiadiazole.

This trimethoxyphenyl variant has demonstrated enhanced solubility and pharmacokinetic properties compared to the 4-methylphenyl analogue, likely due to the polar methoxy groups .

Functional Analogues with Thiadiazole Moieties

The 1,3,4-thiadiazole ring is critical for bioactivity. For example, 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (a bis-thiadiazole derivative) exhibits antifungal activity but lacks the pyrrolidine-2,3-dione core. The prop-2-en-1-ylsulfanyl group in the target compound may improve membrane permeability compared to bulkier substituents in this analogue .

Pharmacological and Biochemical Comparisons

Antimicrobial Activity

Pyrrolidine-2,3-dione derivatives, such as 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, exhibit broad-spectrum antimicrobial activity.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Pyrrolidine-2,3-dione 4: Furan-hydroxymethylidene; 5: 4-methylphenyl; 1: Prop-2-en-1-ylsulfanyl-thiadiazole Hypothesized antimicrobial/anticancer
PubChem Analog Pyrrolidine-2,3-dione 4: Dihydrobenzofuran-hydroxymethylidene; 5: 3,4,5-trimethoxyphenyl; 1: 5-methyl-thiadiazole Improved solubility, potential CNS activity
Bis-Thiadiazole Derivative 1,3,4-Thiadiazole Bis-thiadiazole with methylphenyl groups Antifungal
Pyrrolin-2-one Derivative Pyrrolin-2-one 4-hydroxyphenyl, acyl, aryl groups Antimicrobial

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines multiple functional groups that may contribute to various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

This compound features a pyrrolidine core with several substituents:

  • Furan ring : Known for its reactivity and potential biological activity.
  • Thiadiazole moiety : Often associated with pharmacological effects.
  • Hydroxymethylidene group : May enhance interactions with biological targets.

The molecular formula is C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S, and its molecular weight is approximately 421.46 g/mol.

Anticancer Activity

Preliminary studies suggest that compounds structurally similar to this pyrrolidine derivative exhibit anticancer properties . For instance, research indicates that derivatives containing furan and thiadiazole rings can inhibit the proliferation of cancer cell lines.

In particular, compounds with similar structures have shown:

  • Inhibition of cell growth : Effective against various leukemia cell lines at low concentrations (GI50 values ranging from 0.3 to 1.2 µM) .
  • Mechanism of action : Involvement in pathways such as MEK/ERK signaling, leading to cell cycle arrest .

Antimicrobial Activity

The presence of both furan and thiadiazole rings suggests potential antimicrobial activity . Compounds with similar structural motifs have demonstrated moderate to significant activity against various bacteria and fungi. For example:

  • In vitro studies : Compounds similar to this pyrrolidine derivative have been tested against pathogens like E. coli, Staphylococcus aureus, and Candida albicans, showing promising results in inhibiting growth .

Enzyme Inhibition

Research indicates that this compound may also act as an inhibitor for certain enzymes:

  • Cholinesterase inhibition : Some derivatives have shown good inhibitory activity against butyrylcholinesterase (IC50 = 46.42 µM), comparable to established inhibitors like physostigmine .

Research Findings and Case Studies

Several studies highlight the biological activities of related compounds:

Compound NameBiological ActivityIC50 / GI50 ValuesReference
AZD6244MEK1/2 inhibitor0.3 - 1.2 µM
Compound XAntimicrobialVaries
Compound YCholinesterase inhibitor46.42 µM

Case Study: Anticancer Efficacy

A study involving a series of pyrrolidine derivatives found that those containing furan and thiadiazole exhibited significant cytotoxic effects on leukemia cells. The mechanism was attributed to the downregulation of phospho-ERK1/2 levels, indicating a targeted approach towards cancer treatment .

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